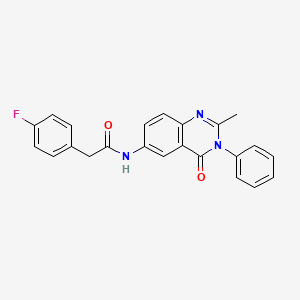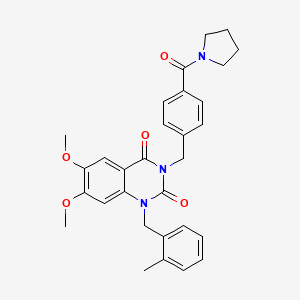
6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has developed various synthesis techniques for quinazoline derivatives, including the mentioned compound, emphasizing green chemistry and sustainable methods.
Solvent-Free Synthesis : A sustainable chemistry approach was utilized for the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones, achieving good to excellent yields. This method involves the use of carbon dioxide and a catalytic amount of base under solvent-free conditions, highlighting an eco-friendly synthesis pathway for such compounds (Mizuno et al., 2007).
Catalyzed Efficient Synthesis : Another efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives employs carbon dioxide and 2-aminobenzonitriles using cesium carbonate as a catalyst. This method also explores the effect of various reaction parameters, offering insights into optimizing synthesis conditions (Patil et al., 2008).
Applications in Drug Synthesis
The compound serves as a critical intermediate in the synthesis of drugs targeting cardiovascular diseases and other conditions.
- Key Intermediate for Drug Synthesis : The synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione as a key intermediate for several drugs demonstrates its importance in pharmaceutical chemistry. This synthesis underscores the role of quinazoline derivatives in developing therapeutic agents (Mihara et al., 2007; Patil et al., 2008).
Antiviral and Antimicrobial Activity
Research into the biological activity of quinazoline derivatives has also highlighted their potential in antiviral and antimicrobial applications.
- Antiviral Benzofuran-Transition Metal Complexes : Novel antiviral activities have been identified in benzofuran-transition metal complexes derived from quinazoline analogues, indicating the broad potential of these compounds in therapeutic applications beyond their initial drug intermediate role (Galal et al., 2010).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5/c1-20-8-4-5-9-23(20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-10-12-22(13-11-21)28(34)31-14-6-7-15-31/h4-5,8-13,16-17H,6-7,14-15,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYDADDOQHUBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
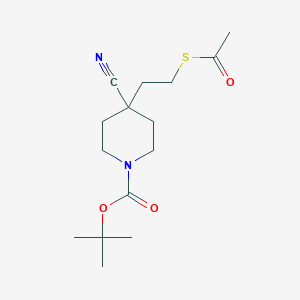
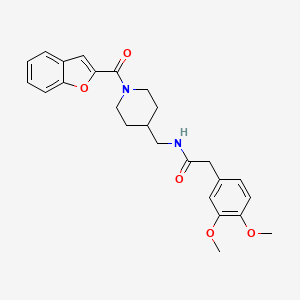
![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)

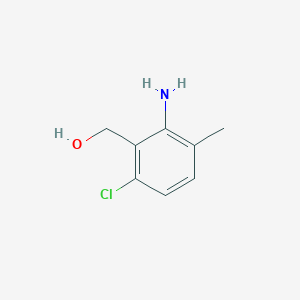
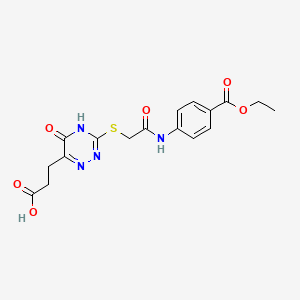
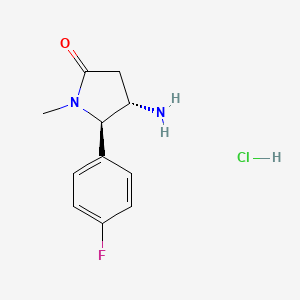
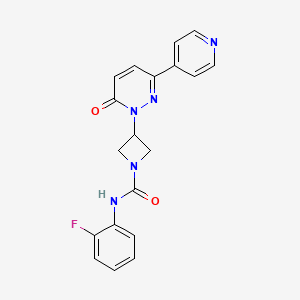
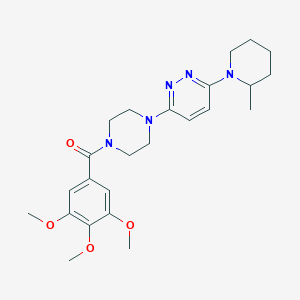
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)
![1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2933792.png)
